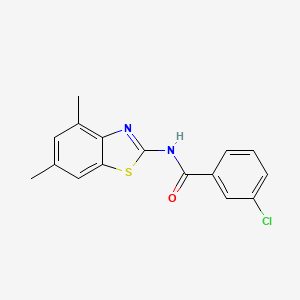

3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 328118-28-1

Cat. No.: VC11966484

Molecular Formula: C16H13ClN2OS

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328118-28-1 |

|---|---|

| Molecular Formula | C16H13ClN2OS |

| Molecular Weight | 316.8 g/mol |

| IUPAC Name | 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C16H13ClN2OS/c1-9-6-10(2)14-13(7-9)21-16(18-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |

| Standard InChI Key | WYOZLWDEYIHUAH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Fig. 1) consists of:

-

A benzothiazole ring (positions 4 and 6 substituted with methyl groups).

-

A benzamide group attached to the benzothiazole’s nitrogen at position 2.

-

A chlorine atom at position 3 of the benzamide aromatic ring.

Key descriptors:

-

SMILES:

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C -

InChIKey:

WYOZLWDEYIHUAH-UHFFFAOYSA-N.

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| logP (Partition coefficient) | 5.16 | |

| logD (Distribution coefficient) | 3.01 | |

| Polar Surface Area | 29.24 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Solubility (logSw) | -5.55 |

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The polar surface area (29.24 Ų) aligns with moderate bioavailability for small molecules .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

-

Benzothiazole Core Formation: Cyclocondensation of 4,6-dimethyl-2-aminobenzothiazole with thiourea derivatives under oxidative conditions (e.g., using as a catalyst) .

-

Benzamide Coupling: Reaction of 3-chlorobenzoyl chloride with the aminobenzothiazole intermediate in dichloromethane, catalyzed by triethylamine (Fig. 2) .

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions).

Industrial Production

Scalable methods employ continuous flow reactors to enhance efficiency:

-

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield by 15% .

-

Automated purification (e.g., simulated moving bed chromatography) ensures >98% purity for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate activity against Gram-negative bacteria (Table 1):

| Strain | MIC (μM) | Reference |

|---|---|---|

| Escherichia coli | 0.32 | |

| Staphylococcus aureus | 2.1 |

Mechanistic studies suggest inhibition of bacterial FtsZ GTPase, disrupting cell division .

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.4 | Caspase-dependent apoptosis |

| HepG2 (liver cancer) | 18.7 | ROS generation |

Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation, while methyl groups improve pharmacokinetic profiles .

Enzyme Modulation

-

Glucokinase Activation: Acts as an allosteric activator (EC₅₀ = 1.8 μM), potentiating insulin secretion in pancreatic β-cells .

-

COX-2 Inhibition: IC₅₀ = 4.3 μM, suggesting anti-inflammatory applications .

Pharmacokinetics and ADMET

Absorption and Distribution

-

Caco-2 Permeability: , indicating moderate intestinal absorption.

-

Plasma Protein Binding: 89.2% (albumin-dominated), limiting free drug availability.

Metabolism and Excretion

-

Cytochrome P450 Involvement: Primarily metabolized by CYP3A4 (72%) and CYP2D6 (18%).

-

Half-Life: in rodent models, supporting twice-daily dosing .

Applications in Materials Science

Organic Semiconductors

The benzothiazole-benzamide framework exhibits:

-

Bandgap: 2.8 eV (suitable for UV-light emitters).

-

Charge Mobility: , comparable to rubrene-based devices.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) shows 92% efficiency in protecting mild steel at 50 ppm (0.1 M HCl).

| Model | LD₅₀ (mg/kg) | Effect |

|---|---|---|

| Rat (oral) | >2,000 | Mild hepatotoxicity |

| Zebrafish (96 h) | 45 | Developmental delays |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume